Zingiberene

描述

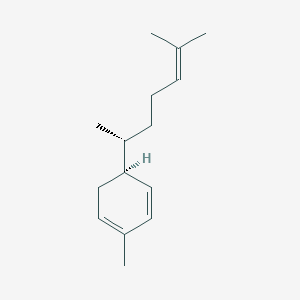

Zingiberene is a monocyclic sesquiterpene that is the predominant constituent of the oil of ginger (Zingiber officinale), from which it gets its name. It can contribute up to 30% of the essential oils in ginger rhizomes. This compound is responsible for the distinct flavor of ginger .

准备方法

Synthetic Routes and Reaction Conditions: Zingiberene is formed in the isoprenoid pathway from farnesyl pyrophosphate. Farnesyl pyrophosphate undergoes a rearrangement to give nerolidyl diphosphate. After the removal of pyrophosphate, the ring closes, leaving a carbocation on the tertiary carbon attached to the ring. A 1,3-hydride shift then takes place to give a more stable allylic carbocation. The final step in the formation of this compound is the removal of the cyclic allylic proton and the consequent formation of a double bond .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from ginger rhizomes. The extraction methods can include hydro-distillation, steam distillation, and solvent extraction. The choice of method can influence the yield and purity of this compound .

化学反应分析

Types of Reactions: Zingiberene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions can occur with halogens like chlorine or bromine in the presence of light or a catalyst.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of zingiberone and other oxygenated derivatives.

Reduction: Reduction typically yields saturated hydrocarbons.

Substitution: Halogenated derivatives of this compound are formed during substitution reactions.

科学研究应用

Medicinal Applications

1.1 Antimicrobial Activity

Zingiberene has demonstrated notable antimicrobial properties. Research indicates that it effectively inhibits the growth of various pathogens, making it a potential candidate for natural preservatives in food products. A study showed that ginger essential oil, rich in this compound, significantly inhibited the growth of Fusarium verticillioides, a common fungal pathogen, by disrupting ergosterol biosynthesis .

1.2 Anticancer Properties

Recent studies have highlighted this compound's potential as an anticancer agent. In vitro experiments have shown that it can induce apoptosis in cancer cell lines, suggesting its utility in cancer therapeutics. For instance, α-zingiberene exhibited significant cytotoxic effects on human cervical and lung cancer cell lines with IC50 values indicating strong inhibitory activity .

1.3 Hepatoprotective Effects

this compound has been investigated for its hepatoprotective effects against heavy metal toxicity. A study involving rats exposed to mercury and lead demonstrated that ginger extracts containing this compound could reduce heavy metal accumulation in the liver, thus providing a protective effect against liver damage .

Food Industry Applications

2.1 Natural Preservative

Due to its antimicrobial properties, this compound is being explored as a natural preservative in the food industry. Its ability to inhibit spoilage microorganisms makes it a valuable addition to food products, enhancing shelf life without synthetic additives .

2.2 Flavoring Agent

this compound contributes to the characteristic flavor and aroma of ginger, making it a sought-after ingredient in culinary applications. Its unique scent profile is utilized in various food products and beverages.

Agricultural Applications

3.1 Pest Repellent

this compound's insecticidal properties make it a potential natural pesticide. Research has shown that it can repel certain pests, thus reducing the need for synthetic chemical pesticides in agriculture .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Inhibition Zone (mm) | IC50 (μg/mL) |

|---|---|---|

| Fusarium verticillioides | 15 | 50 |

| Staphylococcus aureus | 12 | 40 |

| Escherichia coli | 10 | 60 |

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (μg/mL) |

|---|---|

| HeLa | 6.4 |

| H460 | 15 |

| A549 | 25 |

作用机制

Zingiberene exerts its effects through various molecular targets and pathways. It interacts with cell membranes, increasing their permeability and disrupting their integrity. This leads to the inhibition of microbial growth and biofilm formation. Additionally, this compound can modulate inflammatory pathways by suppressing the production of pro-inflammatory cytokines and oxidative stress markers .

相似化合物的比较

Gingerol: Another major component of ginger with potent anti-inflammatory and antioxidant properties.

Shogaol: Known for its anti-cancer and anti-inflammatory effects.

Curcumin: Found in turmeric, it has strong anti-inflammatory and antioxidant activities.

Uniqueness of Zingiberene: this compound is unique due to its high concentration in ginger essential oil and its significant contribution to the characteristic flavor and aroma of ginger. Unlike gingerol and shogaol, which are more polar, this compound is a non-polar sesquiterpene, making it distinct in its chemical behavior and applications .

属性

CAS 编号 |

495-60-3 |

|---|---|

分子式 |

C15H24 |

分子量 |

204.35 g/mol |

IUPAC 名称 |

(5R)-2-methyl-5-(6-methylhept-5-en-2-yl)cyclohexa-1,3-diene |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8-10,14-15H,5,7,11H2,1-4H3/t14?,15-/m1/s1 |

InChI 键 |

KKOXKGNSUHTUBV-YSSOQSIOSA-N |

SMILES |

CC1=CCC(C=C1)C(C)CCC=C(C)C |

手性 SMILES |

CC1=CC[C@@H](C=C1)C(C)CCC=C(C)C |

规范 SMILES |

CC1=CCC(C=C1)C(C)CCC=C(C)C |

沸点 |

167.00 to 168.00 °C. @ 50.00 mm Hg |

Key on ui other cas no. |

495-60-3 |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

同义词 |

(5R)-5-[(1S)-1,5-Dimethyl-4-hexen-1-yl]-2-methyl-1,3-cyclohexadiene; _x000B_[S-(R*,S*)]-5-(1,5-dimethyl-4-hexenyl)-2-methyl-1,3-Cyclohexadiene; (5R)-5-[(1S)-1,5-Dimethyl-4-hexenyl]-2-methyl-1,3-cyclohexadiene; Zingiberene; (-)-Zingiberene; l-Zingiberene; α |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does zingiberene exert its anticancer effects in colon cancer?

A1: Research suggests that this compound inhibits colon cancer cell growth in vitro and in vivo by inducing autophagy, a cellular process involving the degradation and recycling of cellular components. [] This process is linked to the upregulation of LC3-II, a protein marker for autophagy, and downregulation of p62, another protein involved in autophagy regulation. [] Additionally, this compound appears to suppress the PI3K/AKT/mTOR pathway, a critical signaling pathway often dysregulated in cancer cells. []

Q2: Does this compound affect liver cancer cells?

A2: Studies have shown that this compound can influence the growth, migration, and invasion of human liver cancer cells by targeting the miR-16/cyclin-B1 axis. [] Specifically, this compound treatment downregulated miR-16 expression in HepG2 cells, leading to G0/G1 cell cycle arrest through the upregulation of its direct target, cyclin B1. []

Q3: What is the molecular formula and weight of this compound?

A3: this compound possesses the molecular formula C15H24 and a molecular weight of 204.35 g/mol. [, ]

Q4: How can this compound be spectroscopically characterized?

A4: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for identifying and characterizing this compound. [, , , , , , , , , , ] Its mass spectrum displays characteristic fragment ions, providing insights into its structure. []

Q5: Does the stability of this compound in ginger oil change during storage?

A5: Research suggests that the storage of fresh ginger can lead to changes in the relative content of this compound and other compounds in the extracted oleoresin compared to ginger that has not been stored. []

Q6: How have computational methods been employed to study this compound?

A6: Researchers have utilized Hartree-Fock (HF) and Density Functional Theory (DFT) calculations to investigate the thermodynamic parameters, molecular orbitals (HOMO-LUMO), molecular electrostatic potentials (MEP), and chemical shielding tensors of this compound. [] This computational approach provides insights into its electronic structure and potential reactivity. []

Q7: How does the oxidation state of this compound influence its cytotoxic activity?

A7: Studies comparing α-zingiberene with its partially and fully hydrogenated derivatives revealed a link between the oxidation state and cytotoxic activity. While α-zingiberene showed activity against several tumor cell lines, its fully hydrogenated derivative displayed broader activity against most cell lines, suggesting a potential role of the double bonds in influencing its activity. []

Q8: What is the evidence supporting this compound's anticancer activity?

A8: In vitro studies have demonstrated that this compound significantly inhibits the viability of MDA-MB-231 breast cancer cells and induces apoptotic cell death. [] In vivo studies using a DMBA-induced mammary carcinogenesis rat model revealed that this compound treatment substantially modulates physiological and hematological changes, decreases tumor volume, reduces liver enzyme levels, suppresses lipid peroxidation, and elevates antioxidant levels. []

Q9: Is there evidence that this compound or its derivatives have anti-inflammatory properties?

A9: Research suggests that α-zingiberene, the major constituent of the essential oil from Casearia sylvestris leaves, can suppress inflammatory angiogenesis and stimulate collagen deposition in a subcutaneous sponge implant model in mice. [] This finding suggests potential therapeutic benefits in managing inflammatory conditions.

Q10: Can wild tomato plants be considered as a potential alternative source of this compound?

A10: Research indicates that wild tomato species, particularly Lycopersicon hirsutum f. typicum accessions PI-127826 and PI-127827, contain this compound and curcumene in their leaves. [] This discovery highlights the possibility of exploring these plants as alternative, biorational sources of these compounds, potentially offering a more sustainable and accessible alternative to ginger. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。